molecular formula C7H15N3O B15258689 (2R,6S)-2,6-dimethylmorpholine-4-carboximidamide

(2R,6S)-2,6-dimethylmorpholine-4-carboximidamide

Cat. No.: B15258689
M. Wt: 157.21 g/mol
InChI Key: UDDVOGZLLZURDK-OLQVQODUSA-N
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Description

(2R,6S)-2,6-dimethylmorpholine-4-carboximidamide is an organic compound with a unique stereochemistry It is a derivative of morpholine, a heterocyclic amine, and features two chiral centers at the 2 and 6 positions, making it a chiral molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-dimethylmorpholine-4-carboximidamide typically involves the reaction of 2,6-dimethylmorpholine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as crystallization and chromatography for product isolation and purification.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-dimethylmorpholine-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2R,6S)-2,6-dimethylmorpholine-4-carboximidamide is used as an intermediate in the synthesis of various organic compounds. Its chiral nature makes it valuable in the production of enantiomerically pure substances.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-dimethylmorpholine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6S)-2,6-dimethylmorpholine hydrochloride
  • (2R,6S)-1,2,6-Trimethylpiperazine
  • (2R,6S)-2,6-Diphenyl-tetrahydro-pyran-4-one

Uniqueness

(2R,6S)-2,6-dimethylmorpholine-4-carboximidamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

(2R,6S)-2,6-dimethylmorpholine-4-carboximidamide

InChI

InChI=1S/C7H15N3O/c1-5-3-10(7(8)9)4-6(2)11-5/h5-6H,3-4H2,1-2H3,(H3,8,9)/t5-,6+

InChI Key

UDDVOGZLLZURDK-OLQVQODUSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=N)N

Canonical SMILES

CC1CN(CC(O1)C)C(=N)N

Origin of Product

United States

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